molecular formula C12H14F3N B13223630 N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclopropanamine

N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclopropanamine

Cat. No.: B13223630
M. Wt: 229.24 g/mol
InChI Key: FFAYIWCCLTWGEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclopropanamine (CAS: 926204-57-1) is a cyclopropanamine derivative with a molecular formula of C₁₂H₁₄F₃N and a molecular weight of 229.24 g/mol . Its structure features a cyclopropane ring directly bonded to an amine group, with a 3-(trifluoromethyl)phenyl-substituted ethyl chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C12H14F3N

Molecular Weight

229.24 g/mol

IUPAC Name

N-[1-[3-(trifluoromethyl)phenyl]ethyl]cyclopropanamine

InChI

InChI=1S/C12H14F3N/c1-8(16-11-5-6-11)9-3-2-4-10(7-9)12(13,14)15/h2-4,7-8,11,16H,5-6H2,1H3

InChI Key

FFAYIWCCLTWGEH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The most commonly reported synthetic route to N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclopropanamine involves:

  • Step 1: Imine Formation
    Condensation of 3-(trifluoromethyl)benzaldehyde with cyclopropylamine under acidic catalysis (e.g., glacial acetic acid) and reflux conditions to form an imine intermediate.

  • Step 2: Reduction of Imine
    The imine intermediate is subsequently reduced to the target amine using mild reducing agents such as sodium borohydride or sodium cyanoborohydride in methanol, yielding the desired cyclopropanamine derivative.

  • Step 3: Purification
    Purification is typically achieved by column chromatography using silica gel with ethyl acetate/hexane as eluents or recrystallization from ethanol to obtain a product purity exceeding 95%.

Industrial Scale Considerations

Industrial synthesis optimizes reaction parameters such as temperature, pressure, and reagent stoichiometry to maximize yield and purity. Catalysts and controlled reaction environments improve selectivity and reduce by-products. Purification steps may include recrystallization or chromatographic techniques to meet stringent purity requirements.

Alternative Synthetic Approaches

While the direct condensation-reduction route is standard, alternative approaches focus on preparing key intermediates such as 3-(trifluoromethyl)acetophenone oxime, which can be converted into the target compound. These methods include:

  • Grignard Reaction-Based Synthesis of 3-(Trifluoromethyl)acetophenone
    The process involves reacting an isomeric mixture of halo benzotrifluoride with magnesium metal in an organic solvent to form a Grignard reagent. This intermediate is then reacted with ketene in the presence of transition metal ligands and aliphatic acids under controlled low temperatures (0 to -10°C) to yield trifluoromethyl acetophenone with 75–81% yield.

  • Oximation Step
    The trifluoromethyl acetophenone is converted to its oxime derivative by reaction with hydroxylamine salts in aliphatic alcohol solvents under mild heating (40–45°C) for 5–7 hours. The oxime is purified by crystallization using cyclic saturated hydrocarbons such as cyclopentane or cyclohexane, achieving 80–85% isolated yield of high-purity product.

These intermediates serve as precursors for further transformations leading to this compound, especially in complex synthetic schemes or when alternative routes are desired.

Step Reagents/Conditions Temperature Time Yield (%) Notes
Imine Formation 3-(Trifluoromethyl)benzaldehyde + cyclopropylamine, glacial acetic acid catalyst Reflux 12–24 hours - Stoichiometry 1:1.2 (aldehyde:amine)
Imine Reduction Sodium borohydride or sodium cyanoborohydride in methanol Room temperature Several hours - Mild reducing agent to avoid side reactions
Purification Silica gel chromatography or recrystallization Ambient - >95% purity Ensures removal of impurities
Grignard Formation (Alt.) Halo benzotrifluoride + Mg in organic solvent, catalyst 0 to -10°C 2–3 hours 75–81% Requires inert atmosphere (N2)
Ketene Reaction (Alt.) Grignard reagent + ketene, transition metal ligand/acid complex 0 to -10°C 2–3 hours 75–81% Controlled addition to maintain excess ketene
Oximation (Alt.) Trifluoromethyl acetophenone + hydroxylamine hydrochloride + NaOH 40–45°C 5–7 hours 80–85% Purification by crystallization
  • The condensation of 3-(trifluoromethyl)benzaldehyde with cyclopropylamine to form an imine intermediate is a well-established method providing a straightforward pathway to the target compound.

  • Reduction of the imine intermediate using sodium cyanoborohydride is preferred for its selectivity and mild conditions, preventing over-reduction or side reactions.

  • Industrial processes emphasize reaction optimization to improve yield and purity, including precise control of reagent ratios and reaction times.

  • Alternative synthetic routes involving Grignard reagents and oximation steps provide access to key intermediates, enabling the synthesis of this compound through multi-step pathways with good overall yields.

  • The use of transition metal ligands and acid complexes in the Grignard reaction enhances selectivity and yield, while low-temperature conditions minimize side reactions and decomposition.

  • Purification techniques such as recrystallization from cyclic saturated hydrocarbons are effective in isolating high-purity intermediates critical for downstream synthesis.

The preparation of this compound is primarily achieved through a two-step process involving imine formation from 3-(trifluoromethyl)benzaldehyde and cyclopropylamine, followed by reduction to the amine. Industrial synthesis refines these steps with optimized conditions and purification methods to ensure high purity and yield. Alternative synthetic strategies employing Grignard chemistry and oximation provide valuable intermediates for the compound’s synthesis, with well-documented reaction conditions and yields. These methodologies collectively offer robust, scalable routes for producing this compound for pharmaceutical and agrochemical research applications.

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the amine group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclopropanamine hydrochloride is a chemical compound with the molecular formula C12H14F3NHClC_{12}H_{14}F_3N\cdot HCl and a molecular weight of approximately 265.70 g/mol. It features a cyclopropanamine structure, characterized by a three-membered carbon ring attached to an amine group, with a trifluoromethyl group that enhances its chemical properties.

Potential Applications

This compound has potential applications in medicinal chemistry and pharmacology. Preliminary studies suggest significant biological activity, particularly as a potential therapeutic agent, with its unique structure allowing interaction with various biological targets, potentially influencing neurotransmitter systems. Research indicates that similar compounds may exhibit psychoactive properties or modulate pathways associated with neurological disorders.

Medicinal Chemistry

  • Lead Compound: It can serve as a lead compound for drug development.
  • Biological Activity Enhancement: Reactions are essential for modifying the compound to enhance its biological activity or create derivatives with new properties.
  • Neurotransmitter Receptor Interactions: Initial findings suggest that it may interact with neurotransmitter receptors, which could elucidate its potential therapeutic effects. Further studies are necessary to characterize these interactions fully and understand their implications for drug design and efficacy.

Mechanism of Action

The mechanism of action of N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The cyclopropanamine moiety may contribute to the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride

  • CAS : 1108698-58-3
  • Molecular Formula : C₁₀H₁₁ClF₃N
  • Molecular Weight : 226.66 g/mol
  • Key Differences :
    • Lacks the ethyl spacer between the cyclopropane and the 3-(trifluoromethyl)phenyl group.
    • Contains a hydrochloride salt, improving solubility compared to the free base form of the target compound.
  • Application : Used as a pharmaceutical intermediate, particularly in neuroactive or metabolic disorder research .

Cinacalcet (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine

  • CAS : 226256-56-0
  • Molecular Formula : C₂₂H₂₂F₃N
  • Molecular Weight : 357.41 g/mol
  • Key Differences :
    • Features a naphthalene group and a longer propyl chain instead of the ethyl group.
    • Clinically approved as a calcium-sensing receptor agonist for hyperparathyroidism.
  • Structural Insight : The extended carbon chain and aromatic naphthalene moiety enhance receptor binding affinity .

N-[1-(2-Chlorophenyl)ethyl]cyclopropanamine

  • CAS: Not explicitly provided (refer to ).
  • Molecular Formula : C₁₁H₁₄ClN (inferred).
  • Key Differences :
    • Substitutes the 3-(trifluoromethyl)phenyl group with a 2-chlorophenyl group.
    • Demonstrates how halogen position (chlorine vs. trifluoromethyl) impacts electronic properties and bioactivity .

Cyprofuram (N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)

  • CAS: Not explicitly provided (refer to ).
  • Molecular Formula : C₁₅H₁₅ClN₂O₂ (inferred).
  • Key Differences: Contains a cyclopropanecarboxamide group instead of a cyclopropanamine.

Data Table: Comparative Analysis

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application
N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclopropanamine 926204-57-1 C₁₂H₁₄F₃N 229.24 Cyclopropanamine, trifluoromethyl Research (potential pharma)
1-(3-(Trifluoromethyl)phenyl)cyclopropanamine HCl 1108698-58-3 C₁₀H₁₁ClF₃N 226.66 Cyclopropanamine, HCl salt Pharmaceutical intermediate
Cinacalcet 226256-56-0 C₂₂H₂₂F₃N 357.41 Naphthalene, propylamine Hyperparathyroidism treatment
N-[1-(2-Chlorophenyl)ethyl]cyclopropanamine - C₁₁H₁₄ClN ~191.69 Cyclopropanamine, chlorophenyl Research (structural analog)
Cyprofuram - C₁₅H₁₅ClN₂O₂ ~302.75 Cyclopropanecarboxamide, furan Fungicide

Research Findings and Pharmacological Insights

Role of the Trifluoromethyl Group

  • The 3-(trifluoromethyl)phenyl moiety in the target compound enhances metabolic stability and membrane permeability compared to non-fluorinated analogs. This is critical for central nervous system (CNS)-targeted drugs .
  • In Cinacalcet, the trifluoromethyl group contributes to high receptor binding specificity, reducing off-target effects .

Impact of Cyclopropane Geometry

  • The cyclopropane ring imposes ring strain , which can increase reactivity or conformational rigidity. This is exploited in pesticides like cyprofuram, where the ring stabilizes the carboxamide group .

Biological Activity

N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclopropanamine is a cyclopropanamine derivative that has garnered attention in medicinal chemistry due to its unique trifluoromethyl substitution and potential biological activities. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H14F3N
  • Molecular Weight : Approximately 265.70 g/mol
  • Structure : The compound features a cyclopropane ring attached to an amine group, with a trifluoromethyl group on a phenyl ring. This trifluoromethyl group significantly influences the compound's chemical properties and biological activities.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in modulating neurotransmitter systems. Research suggests potential interactions with serotonin and dopamine receptors, which could elucidate its therapeutic effects.

Key Biological Activities:

  • Neurotransmitter Modulation : Initial findings suggest that the compound may influence pathways associated with neurological disorders by interacting with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors.
  • Potential Psychoactive Effects : Similar compounds have been noted for psychoactive properties, indicating that this compound may also possess such effects.

Interaction Studies

Research into the binding affinity of this compound to various receptors has shown promising results:

Receptor Binding Affinity (IC50) Comments
Serotonin ReceptorsLow nanomolar rangeSuggests strong interaction potential
Dopamine ReceptorsModerate nanomolar rangeIndicates possible dopaminergic activity

These interactions are critical for understanding the compound's mechanisms of action and potential therapeutic applications.

Case Studies and Research Findings

  • Antidepressant-Like Effects : A study evaluated similar compounds with trifluoromethyl substitutions for antidepressant-like effects in animal models. Results indicated modulation of the serotonergic system, specifically through 5-HT1A and 5-HT3 receptors, suggesting potential applications in treating Major Depressive Disorder (MDD) .
  • Cancer Research : Compounds structurally related to this compound have been investigated for anticancer properties. In vitro studies highlighted their ability to inhibit cancer cell proliferation, indicating a need for further exploration into their mechanisms and efficacy against various cancer types .
  • Neuropharmacological Studies : Ongoing research is assessing the neuropharmacological profile of this compound, focusing on its impact on neurotransmitter systems and potential therapeutic roles in treating neurological disorders.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that enhance its purity and yield. The presence of the trifluoromethyl group is crucial for its biological activity and chemical reactivity, allowing for further derivatization to explore enhanced or novel properties.

Synthesis Overview:

  • Multi-step organic reactions
  • High purity levels (>95%)
  • Potential for generating various derivatives with altered pharmacological profiles

Q & A

Basic: What are the optimal synthetic routes for N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclopropanamine?

Answer:
The synthesis typically involves imine formation followed by cyclopropane ring closure . A validated approach includes:

  • Step 1: Condensation of 3-(trifluoromethyl)benzaldehyde with cyclopropanamine to form the imine intermediate. This reaction is catalyzed by glacial acetic acid under reflux conditions .
  • Step 2: Reduction of the imine using sodium cyanoborohydride (NaBH3CN) in methanol to yield the final amine.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol ensures >95% purity.
  • Yield Optimization: Adjusting stoichiometry (1:1.2 aldehyde:amine ratio) and reaction time (12–24 hours) improves efficiency .

Advanced: How can researchers resolve contradictions between computational docking predictions and experimental binding data for this compound?

Answer:
Discrepancies often arise from force field limitations or solvent effects in docking simulations. A systematic resolution strategy includes:

  • Docking Validation: Use AutoDock Vina with explicit water molecules and flexible side chains in the binding pocket .
  • Experimental Validation: Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities.
  • Structural Analysis: Compare docking poses with crystal structures (if available) using UCSF Chimera to identify steric clashes or hydrogen-bonding mismatches .
  • MD Simulations: Run 100-ns molecular dynamics simulations (e.g., GROMACS) to assess binding stability under physiological conditions.

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the cyclopropane ring (δ 0.8–1.2 ppm for cyclopropane protons) and trifluoromethyl group (δ 120–125 ppm in 19^19F NMR) .
  • Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 244.1).
  • X-ray Crystallography: Single-crystal analysis resolves stereochemistry and bond angles, particularly for chiral centers .

Advanced: What strategies are recommended for impurity profiling and quantification in batch synthesis?

Answer:

  • HPLC-DAD/ELSD: Use a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) to separate impurities. Detect trifluoromethyl-related byproducts (e.g., unreacted aldehyde) at 254 nm .
  • LC-HRMS: Identify trace impurities (<0.1%) via exact mass matching (e.g., m/z 260.1 for oxidation byproducts).
  • Quantitative NMR (qNMR): Deuterated solvents (CD3OD) and internal standards (e.g., maleic acid) enable precise impurity quantification .

Basic: What safety protocols are essential during experimental handling?

Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., methanol, acetic acid).
  • Waste Management: Collect organic waste in halogen-resistant containers for incineration by certified facilities .

Advanced: How can researchers elucidate the metabolic pathways of this compound in preclinical studies?

Answer:

  • Radiolabeling: Synthesize 14^{14}C-labeled analogs to track metabolites in liver microsomes.
  • LC-HRMS/MS: Identify phase I metabolites (oxidation, dealkylation) and phase II conjugates (glucuronides) using fragmentation patterns.
  • CYP450 Inhibition Assays: Test isoforms CYP3A4 and CYP2D6 to predict drug-drug interactions .

Advanced: What is the impact of salt forms (e.g., hydrochloride) on solubility and bioavailability?

Answer:

  • pH-Solubility Profiles: Measure solubility in buffers (pH 1–7.4) to identify optimal salt forms. Hydrochloride salts typically enhance aqueous solubility by 3–5× compared to free bases.
  • Thermal Analysis: Differential scanning calorimetry (DSC) confirms salt stability (melting point >200°C for hydrochloride).
  • Bioavailability Studies: Compare AUC and Cmax_{max} in rodent models for free base vs. salt forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.